molecular formula C5H7NO2 B046423 Ethyl isocyanoacetate CAS No. 2999-46-4

Ethyl isocyanoacetate

Cat. No.: B046423
CAS No.: 2999-46-4
M. Wt: 113.11 g/mol
InChI Key: FPULFENIJDPZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Material may darken upon storage

Scientific Research Applications

  • Chain Elongation of Sugars : Ethyl isocyanoacetate is utilized for elongating sugar chains, resulting in chiral heptofuranuronates and various chiral glucofuranuronates (Bischofberger et al., 1978).

  • Synthesizing Complex Cyclic Systems : It serves as a versatile tool in synthesizing complex cyclic and macrocyclic systems, which have potential biochemical applications like peptides and nitrogen heterocycles (Gulevich et al., 2010).

  • Construction of Two-Carbon-Tethered Heterocycles : this compound is instrumental in constructing two-carbon-tethered pyrrole/oxazole pairs, enabling the formation of different heterocycles linked by a C(2)-tether (Li et al., 2011).

  • Enantioselective Addition : Under phase transfer catalysis conditions, it allows for the enantioselective addition to certain compounds, leading to enantioenriched monoadducts (Disetti et al., 2015).

  • Synthesis of Ethyl([acryloyl(furan-2-ylmethyl)amino]acetylamino)acetate : It enables the effective synthesis of this high-yielding glycine ester derivative, with significant characterization capabilities (Ganesh et al., 2017).

  • Production of Nitrile Oxides : Ethyl nitroacetate, related to this compound, can produce various nitrile oxides under different reaction conditions (Leslie-Smith et al., 1994).

  • Multicomponent Reactions and Peptide Construction : Chiral isocyanoacetates, including this compound, can be used with minimal epimerization in multicomponent reactions, enabling the construction of complex peptide structures in a single synthetic operation (Carney et al., 2011).

Safety and Hazards

Ethyl isocyanoacetate is combustible and can cause skin and eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It should be handled with protective gloves, eye protection, and face protection. Avoid breathing its dust, fume, gas, mist, vapors, or spray. Use it only outdoors or in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces .

Future Directions

Ethyl isocyanoacetate has been used in the flow synthesis of 1,2,4-triazoles and pyrrolo[1,2-c]pyrimidines, which are important heterocyclic building blocks. This suggests potential future directions in the development of new scaffolds for the discovery of new bioactive molecules .

Biochemical Analysis

Biochemical Properties

Ethyl isocyanoacetate plays a significant role in biochemical reactions due to its reactive isocyanide group. It is commonly used in the synthesis of heterocyclic compounds such as pyrroles, oxazolines, benzodiazepines, oxazoles, and imidazoles . In biochemical contexts, this compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For example, it can react with aldehydes and amines to form imidazoles, which are important in medicinal chemistry . The interactions of this compound with biomolecules are primarily driven by its ability to form stable bonds with nucleophiles, leading to the creation of diverse chemical entities.

Cellular Effects

This compound influences cellular processes by participating in reactions that modify cellular components. It has been observed to affect cell signaling pathways and gene expression by interacting with key biomolecules involved in these processes . For instance, the compound can modulate the activity of enzymes that regulate metabolic pathways, thereby influencing cellular metabolism. Additionally, this compound can impact the synthesis of proteins and other macromolecules, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s isocyanide group allows it to bind to various nucleophiles, including amino acids and peptides . This binding can result in the inhibition or activation of enzymes, depending on the specific context of the reaction. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s effects on biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be sensitive to moisture and light, which can lead to its degradation . Over time, the stability of this compound can influence its reactivity and effectiveness in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate the synthesis of desired biochemical products without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical and pharmacological studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different chemical entities . The compound can participate in reactions that produce heterocyclic compounds, which are important in medicinal chemistry and drug development . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility and reactivity allow it to be efficiently taken up by cells and localized to specific cellular compartments . This compound can accumulate in certain tissues, where it exerts its biochemical effects by interacting with target biomolecules . Understanding the transport and distribution of this compound is important for optimizing its use in biochemical assays and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications This localization is crucial for its interactions with specific biomolecules and for exerting its biochemical effects

Properties

IUPAC Name

ethyl 2-isocyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-8-5(7)4-6-2/h3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPULFENIJDPZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184078
Record name Ethyl isocyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2999-46-4
Record name Ethyl isocyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2999-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isocyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl isocyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl isocyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl isocyanoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl isocyanoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl isocyanoacetate
Reactant of Route 4
Ethyl isocyanoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl isocyanoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl isocyanoacetate
Customer
Q & A

A: EIcA is widely employed as a versatile building block for constructing diverse heterocyclic compounds. [, , ] Its unique reactivity stems from the presence of both an electrophilic isocyanide group and an active methylene group, allowing it to participate in various cyclization and addition reactions.

ANone: EIcA has been successfully utilized in the synthesis of various heterocycles, including:

  • Pyrroles: EIcA reacts with nitroarenes, vinyl sulfones, and other electron-deficient alkenes via the Barton-Zard reaction to yield substituted pyrroles. [, , , , , , ]
  • Oxazoles: Reactions of EIcA with aldonic acid lactones under specific conditions can lead to the formation of oxazole derivatives. []
  • Thiazoles: EIcA reacts with thiono esters to afford thiazole-4-carboxylates. []
  • Pyrimidines: Reactions with specific nitroheteroarenes can result in the formation of pyrimidine N-oxides. []
  • Indolizidines: EIcA serves as a starting material for the synthesis of tricyclic indolizidines through a multi-step process involving alkylation, radical cyclization, and Pauson-Khand reaction. []
  • Imidazo[1,5-a]quinoxalines: EIcA undergoes cycloaddition reactions with 3-chloro-2-(methylthio)/2-(methylsulfonyl)quinoxalines to afford imidazo[1,5-a]quinoxaline derivatives. []

A: The Barton-Zard reaction is a classic method for synthesizing pyrroles. It involves the reaction of a nitroalkene with EIcA in the presence of a base. [, , , , , , ] The mechanism involves a base-catalyzed Michael addition of the EIcA anion to the nitroalkene, followed by cyclization and aromatization to give the pyrrole ring.

A: Yes, asymmetric synthesis of heterocycles using EIcA is possible. For instance, enantioselective addition of EIcA to 3-methyl-4-nitro-5-styrylisoxazoles under phase transfer catalysis yields chiral monoadducts that can be further cyclized into enantioenriched 2,3-dihydropyrroles and pyrrolidines. []

ANone: EIcA possesses two key reactive sites:

    A: Reactions involving EIcA are typically conducted in the presence of a base, such as potassium carbonate (K2CO3), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or sodium hydride (NaH), to deprotonate the active methylene group. [, , , , , , , , ] The choice of solvent depends on the specific reaction and reagents used; common solvents include ethanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).

    A: While DBU is a common base for EIcA reactions, alternatives like K2CO3 have been successfully employed, particularly in Barton-Zard reactions, showcasing comparable or even improved yields while being more cost-effective and safer. [, ] The choice between bases often depends on the specific substrates and desired reaction outcomes.

    ANone: While EIcA is a versatile reagent, some potential drawbacks exist:

      ANone: The heterocycles accessible through EIcA chemistry are prevalent in many biologically active compounds. Consequently, EIcA finds applications in synthesizing various pharmacologically relevant molecules:

      • Constrained α,α-dialkylated amino acid derivatives: These derivatives have been explored for their potential as enzyme inhibitors and therapeutic agents. [, , , ]
      • Boron-containing amino acids: EIcA plays a crucial role in the synthesis of p-boronophenylserine, a potential agent for boron neutron capture therapy (BNCT). []

      ANone: Given its versatility and the continued interest in heterocyclic compounds, EIcA is expected to remain a valuable tool for synthetic chemists. Further research will likely focus on:

      • Applications in materials science: Exploring the use of EIcA-derived heterocycles in materials with unique optical and electronic properties. []

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.